molecular formula C22H18ClF3N2O3S B296945 N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

货号 B296945
分子量: 482.9 g/mol
InChI 键: LJHNPZBRVORMNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound was first synthesized by Bayer AG in 1999 and has since been extensively studied for its anticancer properties.

作用机制

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 exerts its anticancer effects by inhibiting the activity of Raf kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. Inhibition of Raf kinase by N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 leads to the inhibition of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and the c-Jun N-terminal kinase (JNK) pathway, which ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the activity of various kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in the growth and proliferation of cancer cells. Inhibition of these kinases leads to the inhibition of downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and proliferation. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has also been shown to have anti-angiogenic effects, which may contribute to its anticancer properties.

实验室实验的优点和局限性

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has several advantages for lab experiments, including its potency and selectivity for Raf kinase inhibition. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has some limitations for lab experiments, including its poor solubility in water and its potential for off-target effects.

未来方向

There are several future directions for the study of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006. One potential direction is the development of more potent and selective inhibitors of Raf kinase, which may have improved anticancer properties. Another direction is the investigation of the use of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 in combination with other anticancer agents, which may have synergistic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 may provide insights into its optimal dosing and administration for the treatment of cancer.

合成方法

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1,1'-biphenyl-2-carbonyl chloride in the presence of a base to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro-3-nitrobenzenesulfonamido]acetamide. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with trifluoroacetic acid and formaldehyde to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006.

科学研究应用

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of various kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and proliferation of cancer cells. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been tested in preclinical and clinical trials for the treatment of various types of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

属性

分子式

C22H18ClF3N2O3S

分子量

482.9 g/mol

IUPAC 名称

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(16-11-12-19(23)18(13-16)22(24,25)26)14-21(29)27-20-10-6-5-9-17(20)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,27,29)

InChI 键

LJHNPZBRVORMNB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

规范 SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。